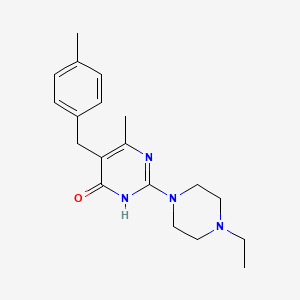![molecular formula C21H30N2 B6041672 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6041672.png)
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-methylphenyl)piperazine, also known as 'AH-7921', is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioid drugs in the brain.
Wirkmechanismus
AH-7921 acts on the mu-opioid receptor in the brain to produce its analgesic effects. The mu-opioid receptor is a G-protein coupled receptor that is found on the surface of neurons in the brain. When AH-7921 binds to this receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in a reduction in pain perception.
Biochemical and Physiological Effects:
AH-7921 has been found to produce a range of biochemical and physiological effects in the brain and body. These include analgesia, sedation, respiratory depression, and euphoria. AH-7921 has also been found to produce a range of side effects, including nausea, vomiting, constipation, and itching.
Vorteile Und Einschränkungen Für Laborexperimente
AH-7921 has several advantages for use in laboratory experiments. It is a highly selective mu-opioid receptor agonist, which means that it can be used to study the specific effects of this receptor in the brain. AH-7921 is also relatively easy to synthesize, which makes it a cost-effective tool for scientific research. However, there are also several limitations to the use of AH-7921 in laboratory experiments. It is a highly potent opioid drug, which means that it can be dangerous if not handled properly. AH-7921 is also a controlled substance in many countries, which means that it may be difficult to obtain for scientific research purposes.
Zukünftige Richtungen
There are several potential future directions for research on AH-7921. One area of interest is the development of new opioid drugs that are more effective and less addictive than current treatments. Another area of interest is the study of the long-term effects of opioid drugs on the brain and body, including the potential for addiction and dependence. Finally, there is a need for further research on the safety and efficacy of AH-7921 in clinical settings, particularly in the treatment of chronic pain.
Synthesemethoden
The synthesis of AH-7921 involves a multi-step process that begins with the reaction of 4-methylbenzaldehyde with cyclohexanone to form 4-isopropenyl-1-cyclohexen-1-yl-methanol. This intermediate is then reacted with piperazine and 4-methylphenyl magnesium bromide to form the final product, AH-7921. The synthesis of AH-7921 is a complex process that requires a high degree of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
AH-7921 has been used extensively in scientific research to study the mechanisms of action of opioid drugs in the brain. It has been found to be a potent mu-opioid receptor agonist, which means that it activates this receptor in a similar way to other opioid drugs such as morphine and fentanyl. AH-7921 has also been used to study the role of the mu-opioid receptor in pain perception and addiction.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-17(2)20-8-6-19(7-9-20)16-22-12-14-23(15-13-22)21-10-4-18(3)5-11-21/h4-6,10-11,20H,1,7-9,12-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKQAWTYVHNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CCC(CC3)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-chloro-6-ethoxy-4-{[2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6041597.png)
![1-benzyl-4-{3-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6041601.png)
![N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6041605.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6041609.png)
![methyl 4-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6041621.png)

![N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6041642.png)
![2-{[3-(dimethylamino)propyl]amino}-1-phenylethanol](/img/structure/B6041649.png)

![1-sec-butyl-2-mercapto-7-(5-methyl-2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6041662.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B6041664.png)
![methyl 4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoate](/img/structure/B6041671.png)
